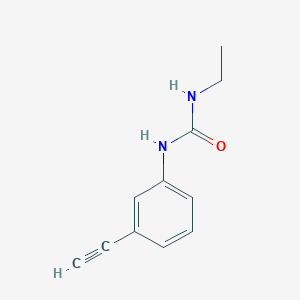

3-Ethyl-1-(3-ethynylphenyl)urea

Description

Broad Significance of Urea (B33335) Derivatives in Contemporary Chemical Research

Urea derivatives are a class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms, which are in turn substituted with various alkyl or aryl groups. This structural motif is a cornerstone in several scientific fields, most notably in medicinal chemistry and agrochemistry. The versatility of the urea functional group stems from its ability to act as a rigid structural scaffold and a potent hydrogen bond donor and acceptor, allowing for specific interactions with biological macromolecules like enzymes and receptors. ontosight.ainih.gov

In the realm of drug discovery, numerous urea derivatives have been developed as therapeutic agents. researchgate.net They are investigated for a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. ontosight.ainih.govthieme-connect.com For instance, sorafenib (B1663141) and other diaryl ureas are utilized as kinase inhibitors in cancer therapy. nih.gov The urea moiety is often used as a bioisostere for peptide bonds in drug design. thieme-connect.com Beyond medicine, substituted ureas are widely used in agriculture, with many phenylurea compounds serving as effective herbicides that inhibit photosynthesis in weeds. chemicalbook.com Furthermore, their ability to form self-assembling supramolecular polymers through hydrogen bonding makes them valuable in materials science. nih.gov

The synthesis of urea derivatives is well-established, with common methods including the reaction of amines with isocyanates or phosgene (B1210022) equivalents. nih.govmdpi.com This accessibility allows for the creation of vast libraries of compounds for screening and development. clockss.org

Elucidation of the Structural Uniqueness of 3-Ethyl-1-(3-ethynylphenyl)urea

The specific structure of this compound—featuring an ethyl group and a 3-ethynylphenyl group attached to the urea core—suggests a unique combination of properties that distinguishes it from other derivatives.

The core urea group provides a planar, rigid linker capable of forming strong hydrogen bonds, which is crucial for binding to biological targets. researchgate.net The two NH groups act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. nih.gov

The N-ethyl group is a small, flexible alkyl substituent. Its presence can influence the compound's lipophilicity and solubility. chemicalbook.com Compared to a simple methyl group, the ethyl group provides slightly greater steric bulk, which can fine-tune binding affinity and selectivity for a specific protein pocket.

The 1-(3-ethynylphenyl) group is perhaps the most defining feature.

Phenyl Ring: The aromatic ring provides a flat, hydrophobic surface that can engage in π-stacking interactions with aromatic amino acid residues (like tyrosine or phenylalanine) in proteins. nih.gov Such interactions are often critical for high-affinity binding. nih.gov

Meta-Substitution: The placement of the ethynyl (B1212043) group at the meta-position (position 3) of the phenyl ring is significant. Unlike ortho- or para-substitution, meta-substitution directs the vector of the ethynyl group at a different angle relative to the urea linkage. Structure-activity relationship (SAR) studies on other phenyl urea derivatives have shown that the substitution pattern on the phenyl ring is critical for biological activity, with potency often being highly sensitive to the substituent's location. nih.gov

The combination of a hydrogen-bonding urea core, a simple alkyl group, and a synthetically versatile, rigid ethynylphenyl group endows this compound with a distinct chemical profile that is ripe for investigation.

Research Imperatives and Gaps in Understanding this compound

Despite the broad interest in substituted ureas, there is a significant gap in the scientific literature concerning this compound. A thorough search reveals a lack of dedicated studies on its synthesis, characterization, and biological or material properties. While a commercial entry exists for the isomeric compound 3-Ethyl-1-(2-ethynylphenyl)urea, the 3-ethynylphenyl isomer remains largely unexplored. bldpharm.com

This presents several clear research imperatives:

Synthesis and Characterization: The first step would be to develop and report a reliable synthetic route to produce high-purity this compound. Standard methods, likely involving the reaction of 3-ethynylaniline (B136080) with ethyl isocyanate, could be optimized. Full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure and conformation.

Biological Evaluation: Given the established anticancer and enzyme-inhibiting activities of many phenyl urea derivatives, this compound is a prime candidate for biological screening. nih.govnih.gov Investigations into its potential as a kinase inhibitor, an antimicrobial agent, or for other therapeutic applications are warranted.

Materials Science Applications: The presence of the terminal alkyne group makes it an attractive monomer for polymerization or for incorporation into larger supramolecular structures. Research could explore its use in developing novel polymers or functional materials.

Closing these research gaps would not only contribute to the fundamental knowledge of substituted ureas but could also unlock new applications for this specific molecule in medicine, agrochemistry, or materials science.

Predicted Physicochemical Data

As experimental data for this compound is not available in the literature, the following table presents predicted physicochemical properties based on its chemical structure.

| Property | Predicted Value |

| IUPAC Name | 1-Ethyl-3-(3-ethynylphenyl)urea |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 200.23 g/mol |

| logP (Octanol/Water Partition Coefficient) | 2.15 (Estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-ethyl-3-(3-ethynylphenyl)urea |

InChI |

InChI=1S/C11H12N2O/c1-3-9-6-5-7-10(8-9)13-11(14)12-4-2/h1,5-8H,4H2,2H3,(H2,12,13,14) |

InChI Key |

NLVNTCUYIFGMDU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=CC=CC(=C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 1 3 Ethynylphenyl Urea

Established Reaction Pathways to Form the Urea (B33335) Moiety

The formation of the urea functional group in 3-Ethyl-1-(3-ethynylphenyl)urea is most classically achieved through the reaction of an amine with an isocyanate. This method is a cornerstone of urea synthesis due to its efficiency and directness. acs.org The primary route involves the condensation of 3-ethynylaniline (B136080) with ethyl isocyanate.

Direct Condensation of 3-Ethynylaniline with Ethyl Isocyanate

The most prominent and well-established method for synthesizing this compound is the direct reaction between 3-ethynylaniline and ethyl isocyanate. nih.govmdpi.com This reaction is a nucleophilic addition where the amino group of 3-ethynylaniline attacks the electrophilic carbonyl carbon of ethyl isocyanate.

The general reaction is as follows:

HC≡CC6H4NH2 + CH3CH2NCO → HC≡CC6H4NHC(O)NHCH2CH3

This method is favored for its high atom economy and the commercial availability of the starting materials. sigmaaldrich.comscbt.comchemicalbook.com The reaction is typically carried out in an inert solvent, such as diethyl ether or dichloromethane (B109758), often in the presence of a base like triethylamine (B128534) to facilitate the reaction. mdpi.comchemicalbook.com

Examination of Precursor Reactivity and Selectivity

The success of the direct condensation method hinges on the reactivity and selectivity of the precursors. 3-Ethynylaniline is a primary aromatic amine, with the amino group being the primary site of nucleophilic attack. sigmaaldrich.com The ethynyl (B1212043) group, while reactive in other contexts, does not typically interfere with the urea formation under standard conditions.

Ethyl isocyanate is a highly reactive electrophile due to the electron-withdrawing nature of the nitrogen and oxygen atoms bonded to the carbonyl carbon. chemicalbook.comgoogle.com This high reactivity ensures that the reaction with the amine proceeds readily.

Selectivity is generally high, with the primary amine of 3-ethynylaniline selectively attacking the isocyanate. Potential side reactions are minimal under controlled conditions. Theoretical and experimental studies on similar systems have explored the activity and selectivity trends, highlighting the importance of intermediate stability in determining the reaction pathway. nih.govnih.govdtu.dkresearchgate.net

Exploration of Advanced Synthetic Strategies

While direct condensation is a robust method, research into more advanced synthetic strategies continues, aiming for improved efficiency, milder reaction conditions, and greater molecular diversity.

Transition Metal-Catalyzed Approaches for Aryl-Ethynyl Coupling

Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwa.edu.au In the context of this compound, palladium-catalyzed cross-coupling reactions are particularly relevant. researchgate.netnih.gov For instance, a strategy could involve the coupling of an aryl halide with a suitably protected urea derivative.

One potential pathway could involve a Sonogashira coupling, a well-established palladium-catalyzed reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org This could be envisioned in a convergent synthesis where the aryl-ethynyl bond is constructed before or after the formation of the urea moiety.

| Catalyst System | Reactants | Product | Notes |

| Pd/C | Azides, Amines, CO | Unsymmetrical Ureas | Provides functionalized ureas with N2 as the only byproduct. organic-chemistry.org |

| Pd(OAc)2/dppb | o-chloroaminopyridines, N-chlorosulfonyl isocyanate | Imidazo[4,5-b]pyridines | Involves cyclization of an in-situ formed urea. beilstein-journals.org |

| Pd(OAc)2/X-Phos | Aryl halides, Benzylurea | Unsymmetrical Diaryl Ureas | A two-pot strategy involving two C-N cross-coupling reactions. nih.gov |

Multicomponent Reaction (MCR) Implementations for Urea Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and complexity generation. nih.govnih.gov Isocyanate-based MCRs are particularly well-suited for the synthesis of urea derivatives. nih.gov

A potential MCR approach for this compound could involve the in-situ generation of the isocyanate intermediate. For example, a reaction could be designed where 3-ethynylaniline, a source of the ethylamino group, and a carbonyl source are combined in the presence of a suitable catalyst. The Ugi and Passerini reactions are classic examples of MCRs that can be adapted for the synthesis of complex molecules. nih.gov While direct application to this specific urea is not widely reported, the principles of MCRs offer a promising avenue for novel synthetic routes. nih.gov

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and environmental impact. For the direct condensation of 3-ethynylaniline and ethyl isocyanate, key parameters to optimize include:

Solvent: Aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or diethyl ether are commonly used. mdpi.comchemicalbook.com

Temperature: The reaction is often carried out at room temperature, but gentle heating may be required in some cases. nih.govmdpi.com

Catalyst/Base: While the reaction can proceed without a catalyst, a non-nucleophilic base like triethylamine is often added to scavenge the acidic proton from the newly formed urea and drive the reaction to completion. mdpi.com

Isolation and Purification:

Following the reaction, the product is typically isolated through a series of workup steps. These can include:

Quenching: The reaction mixture may be quenched with water or a dilute acid to neutralize any remaining base and precipitate the product. mdpi.com

Extraction: The product can be extracted into an organic solvent.

Washing: The organic layer is often washed with brine to remove any remaining water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4) and the solvent is removed under reduced pressure.

Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or by column chromatography on silica (B1680970) gel to afford the pure this compound. nih.govmdpi.com

| Step | Procedure | Purpose |

| Reaction | Stirring 3-ethynylaniline and ethyl isocyanate in a suitable solvent. | Formation of the crude product. |

| Workup | Addition of water or dilute acid, followed by extraction. | Neutralization and initial separation. |

| Purification | Recrystallization or column chromatography. | To obtain the pure compound. |

Solvent System Selection and Influence on Yield

The choice of solvent is a critical parameter in the synthesis of this compound as it can affect the solubility of the reactants, the reaction rate, and the ease of product isolation. A range of anhydrous organic solvents are suitable for this type of reaction.

Commonly used solvents for the synthesis of aryl ureas from anilines and isocyanates include diethyl ether, tetrahydrofuran (THF), and dichloromethane (DCM). nih.govmdpi.com For instance, in the synthesis of similar 1,3-disubstituted ureas, anhydrous diethyl ether has been successfully employed. nih.govmdpi.com The low polarity of diethyl ether can facilitate the precipitation of the urea product as it forms, which simplifies the purification process. nih.gov Tetrahydrofuran (THF) is another frequently used solvent, offering good solubility for a wide range of organic compounds. mdpi.com

In cases where the starting materials exhibit poor solubility in common ether or chlorinated solvents, more polar aprotic solvents like dimethylformamide (DMF) may be utilized to ensure a homogeneous reaction mixture. nih.gov The yield of the reaction is directly impacted by the solvent's ability to dissolve the reactants and facilitate their interaction, while also allowing for straightforward isolation of the final product.

The following table summarizes the solvents commonly employed in the synthesis of substituted ureas and their general characteristics:

| Solvent | Polarity | Boiling Point (°C) | Key Considerations |

| Diethyl Ether | Low | 34.6 | Good for product precipitation, highly flammable. nih.gov |

| Tetrahydrofuran (THF) | Medium | 66 | Good solubility for many reactants, can form peroxides. mdpi.com |

| Dichloromethane (DCM) | Medium | 39.6 | Good solvent for a wide range of organic compounds, volatile. |

| Dimethylformamide (DMF) | High | 153 | Used for poorly soluble reactants, high boiling point can complicate removal. nih.gov |

Temperature, Pressure, and Catalyst Effects on Reaction Efficiency

The reaction between anilines and isocyanates to form ureas is often exothermic and can typically proceed efficiently at room temperature. nih.govmdpi.com The reaction is generally carried out under ambient pressure.

For many syntheses of this type, the reaction is stirred at room temperature for a period ranging from a few hours to overnight to ensure complete conversion. nih.gov In the synthesis of analogous 1,3-disubstituted ureas, reactions were successfully conducted at room temperature for 12 hours. nih.govmdpi.com

While the reaction often proceeds without the need for a catalyst, the addition of a non-nucleophilic base, such as triethylamine, can be employed. nih.govmdpi.com Triethylamine can act as a scavenger for any acidic impurities that may be present and can help to ensure the aniline (B41778) is sufficiently nucleophilic. The use of an equimolar amount of triethylamine relative to the aniline has been reported in similar syntheses. nih.govmdpi.com The presence of a base can be particularly beneficial if the aniline starting material is used as a salt (e.g., a hydrochloride salt).

The following table outlines typical reaction conditions for the synthesis of substituted ureas:

| Parameter | Typical Condition | Influence on Efficiency |

| Temperature | Room Temperature | Sufficient for most reactions of this type. nih.govmdpi.com |

| Pressure | Ambient | No special pressure requirements are typically needed. |

| Catalyst/Base | Triethylamine (optional) | Can enhance reaction rate and neutralize acidic impurities. nih.govmdpi.com |

Purification Techniques for High Purity this compound

Obtaining high-purity this compound is crucial for its subsequent applications. The purification strategy typically involves a combination of techniques to remove unreacted starting materials, by-products, and any residual solvent.

A common initial purification step involves washing the reaction mixture with an acidic solution, such as 1 N HCl, to remove any unreacted aniline and the triethylamine base if it was used. nih.govmdpi.com This is followed by washing with water to remove any water-soluble impurities.

The primary methods for the purification of the solid urea product are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For urea derivatives, ethanol is often a suitable recrystallization solvent. nih.govmdpi.com The crude product is dissolved in a minimal amount of hot ethanol, and upon cooling, the purified urea crystallizes out, leaving impurities dissolved in the mother liquor. The crystals are then collected by filtration and dried.

Column chromatography is another effective method for purification, particularly if recrystallization does not yield a product of sufficient purity. Silica gel is the most common stationary phase for the column. A suitable eluent (solvent system) is chosen to separate the desired product from impurities based on their differential adsorption to the silica gel. The polarity of the eluent is critical; a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is often used. The ratio of these solvents is optimized to achieve good separation.

The following table summarizes the common purification techniques for substituted ureas:

| Technique | Description | Key Parameters |

| Acid Wash | Removal of basic impurities. | Typically 1 N HCl. nih.govmdpi.com |

| Recrystallization | Purification of solid compounds based on differential solubility. | Solvent selection (e.g., ethanol). nih.govmdpi.com |

| Column Chromatography | Separation based on differential adsorption. | Stationary phase (e.g., silica gel) and eluent system (e.g., hexane/ethyl acetate). |

Mechanisms of Action and Biological Target Engagement of 3 Ethyl 1 3 Ethynylphenyl Urea Analogues

Investigation of Molecular Recognition and Binding Kinetics

The initial step in the mechanism of action for any compound is its physical interaction with a biological target. For urea-based compounds, these interactions are often characterized by a network of hydrogen bonds and hydrophobic contacts, which have been studied using high-resolution structural biology and computational methods.

Structural studies, particularly X-ray crystallography, have been instrumental in revealing how urea-based inhibitors engage with their protein targets at an atomic level. In the context of human glutamate (B1630785) carboxypeptidase II (GCPII), high-resolution crystal structures have been determined for the enzyme in complex with various urea-based inhibitors. avcr.cz These studies show that the inhibitor's C-terminal glutamate moiety consistently orients into the S1′ pocket of the enzyme. avcr.cz The urea (B33335) portion of the inhibitors is capable of mimicking the transition state of the sEH-catalyzed epoxide ring opening by forming strong hydrogen bonds with key active site residues like Asp333 and Tyr381. nih.gov

For receptor tyrosine kinases, homology modeling suggests that diaryl urea compounds bind to the "inactive conformation" of the enzyme. nih.gov The urea functional group typically extends into a back hydrophobic pocket adjacent to the adenosine (B11128) 5'-triphosphate (ATP) binding site, an interaction crucial for their inhibitory activity. nih.gov Quantum mechanics calculations have further complemented X-ray structures, providing quantitative insights into the specific interactions between GCPII and its urea-based inhibitors, which is valuable for the rational design of new agents. nih.gov

The potency of 3-ethyl-1-(3-ethynylphenyl)urea analogues is quantified by their binding affinity (Ki) or concentration required for 50% inhibition (IC50) against specific receptors and enzymes. These values are determined through various biochemical assays.

Urea-based inhibitors of GCPII have demonstrated high affinity, with Ki values reaching the nanomolar and even picomolar range. researchgate.netunifi.it For instance, a gamma-tetrazole bearing glutamate isostere within a series of urea-based inhibitors was found to be the most potent, with a Ki of 0.9 nM against human GCPII. researchgate.net Structure-activity relationship (SAR) studies have enabled the optimization of these inhibitors, leading to a 7-fold improvement in Ki values compared to parent structures by targeting a specific exosite on GCPII. nih.gov

Similarly, diaryl urea derivatives have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), with IC50 values in the low nanomolar range. nih.gov Analogues have also shown significant inhibitory activity against various protein kinases, including receptor tyrosine kinases, with potencies that support further investigation. nih.govnih.gov

| Compound Class | Target | Affinity/Potency | Reference |

|---|---|---|---|

| Urea-based inhibitor with gamma-tetrazole glutamate isostere | Glutamate Carboxypeptidase II (GCPII) | Ki = 0.9 nM | researchgate.net |

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Soluble Epoxide Hydrolase (sEH) | 7-fold increased potency over adamantane (B196018) analogue | nih.gov |

| 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea (Compound 7) | K562 Chronic Myeloid Leukemia Cells | IC50 = 0.038 µM | nih.gov |

| Sorafenib (B1663141) (Bi-aryl urea) | Raf-1 Kinase | IC50 = 6 nM | researchgate.net |

Enzymatic Activity Modulation and Inhibition Studies

A primary mechanism for many urea-based compounds is the direct inhibition or modulation of enzyme activity. These effects have been extensively studied for several key enzyme families.

Glutamate Carboxypeptidase II (GCPII): Urea-based molecules are well-established as potent inhibitors of GCPII, a zinc metalloenzyme also known as prostate-specific membrane antigen (PSMA). unifi.it The enzyme hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate. researchgate.net Inhibition of GCPII is considered a therapeutic strategy for neurological disorders associated with excessive glutamate levels. unifi.it SAR studies reveal that the biological activity of these inhibitors is sensitive to structural changes in the pharmacophore subpocket, making it crucial to maintain one of the glutamic acid moieties or a suitable isostere to preserve potency. researchgate.net

Serine Hydrolases: The soluble epoxide hydrolase (sEH), a serine hydrolase, is another significant target for urea-based inhibitors. nih.govnih.gov This enzyme converts epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory properties, into less active diols. nih.gov By inhibiting sEH, these compounds increase the levels of EETs. SAR studies on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have led to the development of compounds with substantially improved potency and pharmacokinetic properties over earlier generations. nih.gov

Many urea derivatives function as protein kinase inhibitors, a major class of targeted therapies. researchgate.net These compounds often target multiple kinases involved in cell proliferation and angiogenesis.

Receptor Tyrosine Kinases (RTKs): A series of N,N'-diaryl ureas based on a thienopyrimidine scaffold potently inhibit vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases. nih.gov Sorafenib, a bi-aryl urea, is a multikinase inhibitor with activity against several RTKs, including VEGFR, PDGFR, FLT3, Ret, and c-Kit. researchgate.net Another novel urea derivative was identified as a multi-tyrosine kinase inhibitor targeting c-Met, Ron, c-Kit, AXL, and IGF-1R. researchgate.net

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is another target for urea-based inhibitors. Molecular docking studies have been used to explore the binding affinity of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogues with the EGFR active site. mdpi.com

| Compound Class/Name | Target Kinase(s) | Reference |

|---|---|---|

| Thienopyrimidine ureas | VEGFR, PDGFR | nih.gov |

| Sorafenib | Raf-1, VEGFR, PDGFR, FLT3, Ret, c-Kit | researchgate.net |

| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl ureas | EGFR (putative) | mdpi.com |

| N-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea (Compound 19a) | c-Met, Ron, c-Kit, AXL, IGF-1R | researchgate.net |

Cellular Effects and Pathway Perturbation (Excluding Clinical Outcomes)

The engagement of biological targets by this compound analogues leads to distinct changes in cellular signaling pathways and functions. One analogue, (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea, was found to inhibit the proliferation of MCF-7 human breast cancer cells. nih.gov Flow cytometry analysis demonstrated that this compound blocked cell cycle progression in the G0/G1 phase. nih.gov This cell cycle arrest was associated with the inhibition of key regulatory factors, including cyclin D/E and cyclin-dependent kinases (CDK) 2/4, through the induction of the inhibitor p21(Cip1). nih.gov

Furthermore, this compound induced mitochondria-mediated, caspase-dependent apoptosis in MCF-7 cells. nih.gov This was evidenced by changes in the levels of Bcl-2 and Bax proteins, a loss of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-9. nih.gov

Other urea derivatives have been shown to perturb different signaling cascades. A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea compounds exerted their effects in chronic myeloid leukemia cells by significantly reducing protein phosphorylation within the PI3K/Akt signaling pathway. nih.gov In a different context, 1-ethyl-3-(6-methylphenanthridine-8-yl) urea was found to modulate the innate immune response by inhibiting TLR3/9 activation and inducing the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNFα in human peripheral blood mononuclear cells (PBMCs). nih.gov

Cell Cycle Progression and Apoptosis Induction in Model Cell Lines

The induction of cell cycle arrest and apoptosis are hallmark mechanisms for many anticancer agents. Several studies on aryl urea derivatives demonstrate their potential to interfere with these fundamental cellular processes. It is plausible that this compound exerts its antiproliferative effects through similar pathways.

Research on pyrazinyl–aryl urea derivatives, which share the core aryl urea structure, has shown that these compounds can induce apoptosis in cancer cell lines. nih.gov For example, one derivative was found to trigger apoptosis at lower concentrations and necroptosis at higher concentrations in the T24 human bladder cancer cell line. nih.gov This dual mechanism of cell death is often linked to the generation of intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. nih.gov

Furthermore, studies on other structurally related ureas have elucidated their impact on cell cycle regulation. For instance, certain N-phenyl-N'-(2-chloroethyl)ureas (CEU) analogues have been shown to exhibit significant antiproliferative activity against various human tumor cell lines, including colon, melanoma, and breast cancer. hilarispublisher.com While the exact mechanism for some of these analogues is not fully understood, it is distinct from the tubulin-binding effects of the parent CEU compounds, suggesting alternative intracellular targets that influence cell proliferation. hilarispublisher.com

Based on these findings with analogous compounds, it is hypothesized that this compound could induce cell cycle arrest, potentially at the G1 or G2/M phases, and trigger apoptosis through mitochondria-mediated pathways in susceptible cancer cell lines. The specific effects would likely be cell-line dependent and influenced by the substitution pattern on the phenyl ring.

Table 1: Antiproliferative Activity of Selected Aryl Urea Analogues

| Compound/Analogue Class | Cell Line(s) | Observed Effect | IC50 Value (if reported) |

| Pyrazinyl–aryl urea derivative (5-23) | T24 (Bladder Cancer) | Apoptosis and Necroptosis | 4.58 ± 0.24 μM |

| 4-Aminoquinazolinyl-diaryl ureas | H-460, HT-29, A549, MDA-MB-231 | Cytotoxicity | 0.089 to 5.46 μM |

| 3-Chloropropylureas (CPU) | HT-29, M21, MCF-7 | Antiproliferative activity | Not specified |

| 2-Chloroacetylureas (CAU) | HT-29, M21, MCF-7 | Antiproliferative activity | 1.4 to 25 μM |

This table presents data for analogues of this compound to illustrate the potential range of its biological activity.

Impact on Specific Cellular Pathways (e.g., Microtubule Assembly, GABAergic Signaling)

While direct evidence for the effect of this compound on microtubule assembly or GABAergic signaling is not available, the broader class of aryl ureas has been investigated for its interaction with various cellular pathways.

Many aryl ureas are recognized as potent inhibitors of protein kinases, which are crucial regulators of numerous cellular processes. researchgate.netfrontiersin.org For instance, sorafenib, a diaryl urea, inhibits several kinases involved in tumor progression and angiogenesis, such as VEGFR and Raf kinases. researchgate.net The urea moiety in these inhibitors typically forms key hydrogen bonds within the ATP-binding pocket of the kinase. nih.gov Given the structural similarities, it is conceivable that this compound could also function as a kinase inhibitor, although its specific kinase targets are unknown.

Regarding microtubule assembly, while some urea derivatives like N-phenyl-N'-(2-chloroethyl)ureas are known to interact with tubulin, many of their analogues with modified side chains exhibit antiproliferative activity through different mechanisms. hilarispublisher.com This suggests that the impact on microtubule dynamics is highly dependent on the specific chemical structure of the urea compound. There is currently no data to directly link this compound to the disruption of microtubule assembly.

Similarly, there is no published research indicating that this compound or its close analogues modulate GABAergic signaling. The primary targets of aryl ureas identified to date are predominantly protein kinases and other enzymes involved in cell signaling and proliferation. hilarispublisher.comresearchgate.netmdpi.com

Intracellular Localization and Target Colocalization Studies

Specific studies on the intracellular localization of this compound have not been reported. However, based on the known mechanisms of action of other aryl urea kinase inhibitors, it is likely that this compound would need to enter the cell to reach its intracellular targets. For instance, aryl urea-substituted fatty acids have been shown to act as mitochondrial uncouplers, indicating their ability to localize to and function within mitochondria. rsc.org

The ultimate intracellular destination of this compound would be dictated by its specific biological target. If it functions as a kinase inhibitor, it would be expected to colocalize with its target kinase(s) in the cytoplasm or nucleus. The lipophilicity of the compound, influenced by the ethyl and ethynylphenyl groups, would facilitate its passage across the cell membrane. Further experimental studies, such as fluorescence microscopy with a labeled version of the compound, would be necessary to determine its precise subcellular distribution and to confirm colocalization with any identified targets.

Structure-Based Drug Design Principles Applied to this compound

The principles of structure-based drug design are heavily reliant on understanding the interaction between a ligand and its biological target. In the absence of a known specific target for this compound, we can infer design principles from studies on analogous aryl urea compounds.

The urea functional group is a critical pharmacophore that typically engages in bidentate hydrogen bonding with the hinge region of kinase domains or with key residues in other enzyme active sites. nih.gov The phenyl ring provides a scaffold for substitution, allowing for the modulation of potency, selectivity, and pharmacokinetic properties. The ethynyl (B1212043) group on the phenyl ring is an interesting feature, as terminal alkynes can participate in various interactions, including hydrogen bonding and covalent bond formation with certain residues, or can be used as a handle for further chemical modification through "click chemistry". nih.gov

Structure-activity relationship (SAR) studies on various series of aryl urea derivatives have provided valuable insights. For example, in a series of diaryl urea derivatives targeting EGFR, the substitution pattern on the terminal phenyl ring was found to be crucial for activity. nih.gov Similarly, in a study of p38α MAP kinase inhibitors, the nature of the substituent on the pyrazole (B372694) ring and the group attached to the naphthalene (B1677914) ring significantly influenced binding affinity. nih.gov

For this compound, a rational drug design approach would involve:

Identification of the biological target(s): This is the most critical step and would likely involve screening against a panel of kinases or other enzymes.

Computational modeling and docking studies: Once a target is identified, computational methods can be used to predict the binding mode of this compound and to identify key interactions. nih.gov

Synthesis and evaluation of analogues: Based on the docking studies, new analogues could be designed and synthesized to optimize interactions with the target and to improve pharmacological properties. For example, modifications to the ethyl group or the position of the ethynyl group could be explored.

Structure Activity Relationship Sar of 3 Ethyl 1 3 Ethynylphenyl Urea Derivatives

Systematic Modification of the Ethyl and Ethynylphenyl Moieties

The ethyl group attached to the urea (B33335) nitrogen is a critical determinant of the biological activity of these derivatives. Modifications to this alkyl substituent can influence the compound's interaction with the target protein, as well as its physicochemical properties like lipophilicity and metabolic stability.

Research on related urea-containing compounds has demonstrated that the nature of the alkyl substituent can significantly modulate biological activity. For instance, in a series of 1,1,3-substituted urea derivatives, compounds with hydrophobic substituents at the corresponding position showed potent inhibitory activities against TNF-alpha production. nih.gov In the context of 3-Ethyl-1-(3-ethynylphenyl)urea derivatives, altering the ethyl group to other alkyl chains, branched or cyclic alkyls, or introducing functional groups could lead to varying degrees of biological response.

The following table illustrates hypothetical modifications to the ethyl group and their potential impact on biological activity, based on general SAR principles for kinase inhibitors.

| Modification of Ethyl Group | Rationale for Modification | Predicted Impact on Biological Activity |

| Methyl | Reduce steric bulk | May decrease potency if the ethyl group fits optimally in a hydrophobic pocket. |

| Propyl, Butyl | Increase lipophilicity and van der Waals interactions | Potency may increase up to a certain chain length, beyond which it might decrease due to steric hindrance or reduced solubility. |

| Isopropyl, Cyclopropyl | Introduce conformational rigidity and alter vector | Could enhance binding affinity and selectivity by providing a better fit to the binding site. |

| 2-Hydroxyethyl | Introduce a hydrogen bond donor/acceptor | May form new interactions with the target protein, potentially increasing potency and altering selectivity. |

| 2-Fluoroethyl | Alter electronic properties and metabolic stability | Could improve pharmacokinetic properties by blocking metabolic oxidation. |

These examples highlight the sensitivity of biological activity to the nature of the N-alkyl substituent. The optimal substituent would likely depend on the specific topology and amino acid composition of the target protein's binding site.

The ethynylphenyl moiety is a crucial component for the activity of many kinase inhibitors, often engaging in key interactions within the ATP-binding site. The position and electronic nature of substituents on this ring can profoundly affect the compound's potency and selectivity.

The ethynyl (B1212043) group itself is a key feature, often forming a hydrogen bond with the hinge region of the kinase. The phenyl ring provides a scaffold for further interactions. The placement of substituents (ortho, meta, or para to the urea linkage) and their electron-donating or electron-withdrawing character can fine-tune the electronic properties of the ring and introduce new points of interaction.

For example, in a study of L-3-hydroxytyrosine templated urea derivatives, it was found that urea derivatives with 4-fluoro and 4-nitro substituents exhibited promising antioxidant activity. nih.gov This suggests that electron-withdrawing groups in the para position can enhance biological effects. Similarly, research on other urea derivatives has shown that the introduction of halogen atoms on the phenyl ring can influence their activity. mdpi.com

The table below outlines the potential effects of various substituents on the ethynylphenyl ring of this compound.

| Substituent on Phenyl Ring | Position | Electronic Nature | Potential Impact on Biological Activity |

| Fluoro | Ortho, Meta, Para | Electron-withdrawing | Can enhance binding through halogen bonding and improve metabolic stability. |

| Chloro | Ortho, Meta, Para | Electron-withdrawing | Similar to fluoro but with increased size, potentially leading to different steric interactions. |

| Methyl | Ortho, Meta, Para | Electron-donating | Can fill small hydrophobic pockets and influence the orientation of the phenyl ring. |

| Methoxy | Ortho, Meta, Para | Electron-donating (mesomeric), Electron-withdrawing (inductive) | Can act as a hydrogen bond acceptor and alter the electronic distribution of the ring. |

| Trifluoromethyl | Meta, Para | Strongly electron-withdrawing | Can significantly alter the pKa of the urea protons and introduce strong dipole interactions. |

| Amino | Meta, Para | Strongly electron-donating | Can act as a hydrogen bond donor and significantly increase polarity. |

The optimal substitution pattern is highly dependent on the specific kinase being targeted. For instance, a substituent that enhances binding to one kinase may be detrimental to binding to another, thus influencing the selectivity profile of the compound.

Influence of Urea Linker Modifications on Compound Efficacy and Selectivity

The two N-H groups of the urea moiety are excellent hydrogen bond donors, often forming critical interactions with the hinge region of kinases. Replacing the urea with a thiourea (B124793), for example, would alter the hydrogen bonding properties and the geometry of the linker. In some cases, thiourea derivatives have shown comparable or even enhanced biological activity. nih.gov

Other potential modifications to the urea linker and their predicted consequences are summarized in the table below.

| Linker Modification | Structural Change | Potential Effect on Efficacy and Selectivity |

| Thiourea | Replacement of carbonyl oxygen with sulfur | Alters hydrogen bond donor/acceptor properties and bond angles. May lead to different selectivity profiles. |

| Guanidine | Introduction of an additional nitrogen atom | Increases basicity and hydrogen bonding capacity. Could enhance interactions with acidic residues in the binding site. |

| Amide | Removal of one N-H group | Reduces hydrogen bonding capacity but may serve as a bioisostere in some contexts. nih.gov |

| Reversed Amide | Altered orientation of the carbonyl and N-H groups | Changes the directionality of hydrogen bonds, which could favor binding to different targets. |

| N-Methylation | Methylation of one of the urea nitrogens | Removes a hydrogen bond donor, which is often detrimental to activity if that interaction is crucial. However, it can improve cell permeability. |

These modifications highlight the importance of the urea linker not just as a spacer but as an active contributor to the binding affinity and selectivity of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, QSAR can be a powerful tool to predict the activity of novel analogs and to guide the design of more potent and selective inhibitors.

The first step in QSAR modeling is to calculate a set of numerical descriptors that represent the physicochemical properties of the molecules. researchgate.net These descriptors can be broadly categorized as follows:

Constitutional (0D/1D): These are the simplest descriptors and include molecular weight, atom counts, and fragment counts.

Topological (2D): These descriptors are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include connectivity indices and kappa shape indices. researchgate.net

Geometrical (3D): These descriptors are calculated from the 3D coordinates of the atoms and describe the size and shape of the molecule. Examples include molecular volume, surface area, and moments of inertia.

Electronic: These descriptors quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and HOMO/LUMO energies.

Hydrophobic: These descriptors, most notably the partition coefficient (logP), describe the lipophilicity of the molecule.

For a series of this compound derivatives, these descriptors would be calculated for each analog to create a data matrix.

Once the descriptors are calculated, statistical methods are used to build a QSAR model that correlates these descriptors with the observed biological activity (e.g., IC50 values for kinase inhibition). nih.gov Common methods include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the biological activity and a small number of the most relevant descriptors.

Partial Least Squares (PLS): This is a more advanced regression technique that is well-suited for datasets with a large number of correlated descriptors.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can be used to build more complex, non-linear QSAR models. mdpi.com

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

pIC50 = c0 + c1logP + c2DipoleMoment + c3*MolecularSurfaceArea + ...

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, ... are the coefficients determined by the regression analysis. The quality of the QSAR model is assessed by various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). mdpi.com A robust and predictive QSAR model can then be used to estimate the biological activity of newly designed, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Conformational Landscape and Bioactive Conformation Determinants

The three-dimensional arrangement of a molecule, known as its conformation, is pivotal in determining its interaction with biological targets and, consequently, its bioactivity. For 1,3-disubstituted urea derivatives like this compound, the conformational landscape is primarily dictated by the rotational freedom around the C-N bonds of the urea moiety and the bonds connecting the urea to its substituents.

The urea functional group possesses a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov This results in a partial double bond character for the C-N bonds, influencing the planarity of the urea core. nih.gov For N,N'-diphenylureas, which are structurally related to this compound, three main conformations are possible, generally characterized by a trans,trans arrangement in both solution and solid states. nih.gov However, substitutions on the nitrogen atoms can significantly alter these preferences. nih.gov For instance, the introduction of N-methyl groups can shift the equilibrium from a trans,trans to a cis,cis conformation. nih.gov

Spectroscopic and computational studies on simpler analogs like phenylurea and 1,3-diphenylurea (B7728601) have provided further insights into the conformational preferences in the gas phase. psu.edu For 1,3-diphenylurea, both a folded trans-cis and an extended trans-trans conformer were found to be populated, while the highly folded cis-cis structure was not detected due to its higher energy. psu.edu The stability of these conformers can be influenced by weak intramolecular hydrogen bonds. psu.edu

The bioactive conformation, the specific shape a molecule adopts when it binds to its biological target, is a crucial determinant of its efficacy. For urea derivatives acting as enzyme inhibitors, the urea moiety often plays a key role in establishing strong hydrogen bond interactions with the target protein. For example, in the case of p38 kinase inhibitors, X-ray structural studies have shown that the two urea NH groups form strong hydrogen bonds with the carboxylic acid side chain of a glutamate (B1630785) residue, while the urea carbonyl oxygen forms a hydrogen bond with the backbone amide of an aspartate residue. nih.gov This highlights the importance of a specific spatial arrangement of the hydrogen bond donors and acceptor of the urea group for effective binding.

Table of Conformational Preferences in Urea Derivatives

| Compound | Predominant Conformation | Method of Determination |

| N,N'-Diphenylurea | trans,trans | Solution and Solid State Analysis nih.gov |

| N,N'-Dimethyl-N,N'-diphenylurea | cis,cis | Inferred from N-methylation studies nih.gov |

| 1,3-Diphenylurea (gas phase) | trans-cis (global minimum), trans-trans | UV and IR Ion-Dip Spectroscopy, Quantum Chemical Computation psu.edu |

| Phenylurea (gas phase) | cis and trans conformers populated | UV and IR Ion-Dip Spectroscopy, Quantum Chemical Computation psu.edu |

Computational and Theoretical Studies of 3 Ethyl 1 3 Ethynylphenyl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of 3-Ethyl-1-(3-ethynylphenyl)urea, offering a detailed picture of its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) for Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. austinpublishinggroup.com A large HOMO-LUMO gap suggests high stability, indicating that it is difficult to remove an electron from the deep-lying HOMO and add one to the high-energy LUMO. austinpublishinggroup.com

The energies of the HOMO and LUMO are instrumental in understanding a molecule's electrical and photonic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. growingscience.com For organic molecules, the HOMO-LUMO gap is a result of intramolecular charge transfer from electron-donating to electron-accepting groups. researchgate.net

DFT calculations, often using functionals like B3LYP, are employed to determine these orbital energies. nih.govgrowingscience.com The choice of functional can significantly influence the calculated HOMO-LUMO gap. reddit.com For instance, different functionals can yield varying gap energies for the same molecule. reddit.com Theoretical electronic absorption spectra can be calculated using time-dependent DFT (TD-DFT), which provides information on excitation energies and wavelengths. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Varies with functional | Indicates kinetic stability and reactivity |

| Excitation Energies | Calculable via TD-DFT | Relates to electronic absorption spectra |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netscispace.com The MESP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying potential.

In urea derivatives, the negative charge, indicating a region susceptible to electrophilic attack, is typically concentrated around the oxygen atom of the urea group. researchgate.net Conversely, positive regions, which are reactive sites for nucleophiles, are often located over hydrogen atoms. researchgate.net The calculation of MESP is commonly performed using DFT methods, such as PBE0-D3BJ/def2-TZVP, often in conjunction with a solvent model like SMD to account for environmental effects. researchgate.net

| Region | Electrostatic Potential | Reactivity |

|---|---|---|

| Oxygen atom of urea group | Negative | Site for electrophilic attack |

| Hydrogen atoms | Positive | Site for nucleophilic attack |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic perspective of molecular systems, allowing for the study of their conformational changes and interactions with their environment over time. nih.gov

Ligand-Target Complex Stability and Conformational Flexibility

MD simulations are instrumental in assessing the stability of a ligand-target complex and the conformational flexibility of the ligand. nih.gov These simulations can reveal how a molecule like this compound might behave when interacting with a biological target, such as a protein. The stability of such complexes is a key factor in determining the potential efficacy of a compound in a biological system. nih.gov

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. mdpi.comnih.gov This method is crucial for understanding the binding mode and affinity of a compound like this compound to a specific biological target.

Docking studies involve placing the ligand into the binding site of the receptor and calculating a docking score, which represents the binding energy. mdpi.com A lower docking score generally indicates a more favorable binding interaction. nih.gov These studies can identify key interactions, such as hydrogen bonds, between the ligand and the amino acid residues of the protein target. mdpi.comresearchgate.net For example, in studies of other urea derivatives, docking simulations have been used to predict binding to targets like DNA gyrase and cyclooxygenase (COX) enzymes. nih.govresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Docking Score | Calculated binding energy (e.g., in kcal/mol) | Predicts binding affinity |

| Binding Interactions | Identifies hydrogen bonds and other non-covalent interactions | Elucidates the binding mode |

Prediction of Ligand-Binding Site Interactions

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique helps in understanding the interactions that stabilize the ligand-protein complex. For a compound like this compound, a typical docking study would involve preparing the 3D structure of the ligand and docking it into the binding site of a known or hypothesized protein target.

The analysis of these interactions often reveals key binding features. For instance, the urea moiety is a common hydrogen bond donor and acceptor, and it would be expected to form hydrogen bonds with amino acid residues in the protein's active site. The ethynylphenyl group could participate in various interactions, including pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, and hydrophobic interactions. The ethyl group would likely engage in hydrophobic interactions within a corresponding pocket of the binding site. The binding energy, often calculated as a docking score in kcal/mol, provides a quantitative estimate of the binding affinity.

Virtual Screening for Identification of Novel Target Proteins

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be performed in reverse, where a single ligand, such as this compound, is screened against a panel of numerous protein structures to identify potential new targets. This "reverse docking" or "target fishing" approach can help in discovering novel therapeutic applications for a compound or in identifying potential off-target interactions.

The process begins with the 3D structure of the compound of interest, which is then systematically docked against a library of protein binding sites. The results are ranked based on the predicted binding affinity or docking score. Hits with high scores against certain proteins suggest a potential interaction that could be explored experimentally. This method is instrumental in the early stages of drug development for hypothesis generation.

In Silico Pharmacokinetic Profiling for Systemic Research Understanding

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a crucial component of computational drug discovery that predicts the pharmacokinetic properties of a compound. These predictions help researchers to prioritize compounds with favorable drug-like properties early in the development process, thereby reducing the likelihood of late-stage failures.

For this compound, a standard in silico ADME profile would typically include predictions for a variety of parameters. These are often calculated using quantitative structure-activity relationship (QSAR) models and other computational algorithms.

Table 1: Representative In Silico ADME Parameters

| Property | Description | Predicted Value |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed through the human intestine. | Data not available |

| Caco-2 Permeability | A measure of intestinal permeability using a model of the intestinal epithelium. | Data not available |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts if the compound is a substrate or inhibitor of the P-gp efflux pump, which can limit absorption. | Data not available |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross the blood-brain barrier. | Data not available |

| Plasma Protein Binding (PPB) | The extent to which a compound binds to proteins in the blood plasma. | Data not available |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Data not available |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Predicts the potential to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for assessing drug-drug interaction risks. | Data not available |

| Excretion |

These computational models are built upon large datasets of experimentally determined properties and are valuable for providing an initial assessment of a compound's pharmacokinetic viability.

Applications of 3 Ethyl 1 3 Ethynylphenyl Urea in Chemical Biology and Advanced Materials Research

Role as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, enabling researchers to investigate the function of specific proteins and pathways. routledge.com The design of such probes often requires a reactive handle for conjugation to reporter molecules like fluorophores or affinity tags.

Design and Synthesis of Activity-Based Probes

Activity-based probes (ABPs) are a class of chemical probes that typically feature a reactive group to covalently label a specific protein target within its active site. The structure of 3-Ethyl-1-(3-ethynylphenyl)urea, containing a terminal alkyne, makes it an ideal candidate for the design of ABPs. This alkyne group is a key component for bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comlumiprobe.com

In a typical ABP design, the core molecule (the "warhead") provides binding affinity and selectivity for the target protein. The terminal alkyne on this compound serves as a bioorthogonal handle. This allows for a two-step labeling process: first, the probe reacts with its biological target in a complex proteome; second, a reporter tag (e.g., a fluorescent dye or biotin) bearing an azide (B81097) group is "clicked" onto the alkyne-modified protein. lumiprobe.commdpi.com This modularity and high efficiency make it a powerful strategy for synthesizing probes to study a wide range of enzymes. researchgate.net

Utility in Target Validation and Pathway Elucidation

Once an ABP based on the this compound scaffold has been synthesized, it can be employed to identify and validate protein targets. For instance, if a compound series shows a desirable phenotypic effect in cells, an ABP version can be used to covalently label its protein target(s). Following cell lysis, the tagged proteins can be enriched using the reporter tag (e.g., streptavidin beads for a biotin (B1667282) tag) and identified by mass spectrometry. This process is crucial for target validation, confirming that the observed biological effect is due to the modulation of a specific protein. Furthermore, such probes can help elucidate complex biological pathways by identifying the downstream interaction partners and substrates of the target protein. routledge.com

Scaffold for Medicinal Chemistry Lead Optimization

The urea (B33335) functionality is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov Its ability to act as both a hydrogen bond donor and acceptor allows it to form stable and specific interactions with protein targets, particularly kinases. nih.gov The aryl urea scaffold, in particular, is a key feature of many multi-kinase inhibitors used in oncology. nih.govdoaj.org

Development of Novel Small Molecule Modulators

This compound serves as an excellent starting scaffold for the development of novel small molecule modulators. The core phenylurea structure provides a solid foundation for binding to target classes like kinases, while the terminal alkyne offers a site for synthetic elaboration to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Medicinal chemists can utilize the alkyne to introduce a wide variety of chemical groups, exploring the chemical space around the core scaffold to optimize interactions with the target protein. Several research programs have successfully developed potent inhibitors by modifying aryl urea-based scaffolds. nih.govresearchgate.net

Integration into Fragment-Based and Combinatorial Chemistry Approaches

The structure of this compound is highly amenable to modern drug discovery strategies like fragment-based drug design (FBDD) and combinatorial chemistry. The terminal alkyne is a perfect anchor point for click chemistry, which is widely used to rapidly generate large libraries of compounds. researchgate.net In a combinatorial approach, a diverse set of azide-containing building blocks can be reacted with the this compound scaffold to produce a library of derivatives for high-throughput screening. researchgate.net This allows for the rapid exploration of structure-activity relationships (SAR) and the efficient optimization of initial hits into potent lead compounds.

Utilization as Synthetic Building Blocks

Beyond its direct biological applications, this compound is categorized as a valuable synthetic building block for both pharmaceutical and material science applications. bldpharm.com Its utility stems from the presence of the versatile terminal alkyne functional group. This group can participate in a wide range of chemical transformations, allowing for its incorporation into more complex molecular architectures.

The ethynyl (B1212043) group can undergo reactions such as:

Sonogashira coupling: To form carbon-carbon bonds with aryl or vinyl halides, extending the molecular framework.

Azide-Alkyne Cycloaddition (Click Chemistry): To form stable triazole rings, linking different molecular fragments. mdpi.com

Alkyne metathesis: To create new internal alkynes.

Hydration or hydroamination: To introduce ketone or enamine functionalities.

This chemical versatility makes this compound a useful starting material for synthesizing a range of products, from active pharmaceutical ingredients to specialized organic materials where the rigidity and linearity of the ethynyl group can be exploited. bldpharm.com

Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1250685-20-1 |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| SMILES Code | O=C(NCC)NC1=CC=CC(C#C)=C1 |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Biotin |

Precursors for Complex Organic Synthesis (e.g., Pharmaceutical Intermediates like Erlotinib derivatives)

The synthesis of complex organic molecules, especially those with pharmaceutical applications, often relies on the use of versatile and reactive intermediates. This compound is positioned as a valuable precursor in this regard, particularly in the synthesis of derivatives of established drugs like Erlotinib.

Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of certain types of cancer. researchgate.net The core structure of Erlotinib features a quinazoline (B50416) ring system linked to a 3-ethynylaniline (B136080) moiety. The synthesis of Erlotinib itself involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) with 3-ethynylaniline. researchgate.netnih.govnih.govgoogle.com

The structural similarity between 3-ethynylaniline and this compound suggests a straightforward synthetic relationship. This compound can be synthesized from 3-ethynylaniline through a reaction with an ethyl isocyanate equivalent. This transformation introduces the ethylurea (B42620) group while retaining the crucial ethynyl functionality.

The presence of the terminal alkyne group in this compound opens up a wide range of possibilities for further chemical modifications, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and specific formation of a triazole ring by reacting the alkyne with an azide-containing molecule. Researchers have utilized this strategy to create a library of Erlotinib derivatives where a 1,2,3-triazole moiety is appended to the ethynyl group. nih.gov Following this logic, this compound could serve as a key intermediate for a new class of compounds that are structurally related to Erlotinib but feature a urea functional group, which is known to be important for biological activity in many pharmaceutical compounds. clockss.orgnih.govmdpi.com

The synthesis of such derivatives would allow for the exploration of new structure-activity relationships, potentially leading to the discovery of novel EGFR inhibitors with improved efficacy, selectivity, or pharmacokinetic properties. The urea moiety can participate in hydrogen bonding interactions with biological targets, and its combination with the Erlotinib-like scaffold could result in compounds with unique pharmacological profiles.

Table 1: Key Reactions in the Synthesis of Phenylurea Derivatives

| Reaction Type | Reactants | Product | Significance |

| Urea Formation | Substituted Aniline (B41778), Isocyanate | Substituted Phenylurea | A fundamental reaction for creating a wide range of biologically active compounds. clockss.orgnih.gov |

| Click Chemistry (CuAAC) | Terminal Alkyne, Azide | 1,2,3-Triazole | Enables the efficient and specific linkage of molecular fragments, widely used in drug discovery. nih.gov |

Monomers for Polymer and Material Science Applications

The field of material science is constantly in search of novel monomers that can be polymerized to create materials with unique properties and functionalities. The bifunctional nature of this compound, possessing both a urea group capable of forming strong hydrogen bonds and a polymerizable ethynyl group, makes it an attractive candidate for the construction of advanced materials such as Covalent Organic Frameworks (COFs).

COFs are a class of porous crystalline polymers with well-defined, ordered structures. scispace.comnortheastern.edu Their high surface area, tunable porosity, and the ability to incorporate a wide variety of functional groups make them promising materials for applications in gas storage and separation, catalysis, and sensing. The synthesis of COFs typically involves the condensation of multitopic building blocks (monomers) to form a periodic network.

Commercial suppliers have identified this compound as an organic monomer for the synthesis of COFs. bldpharm.com The terminal alkyne group can undergo various polymerization reactions, such as Glaser coupling or other cross-coupling reactions, to form the extended, porous framework. The urea moiety, on the other hand, can play a crucial role in directing the self-assembly of the polymer chains through hydrogen bonding, contributing to the formation of a stable and ordered crystalline structure. scispace.comnortheastern.edunih.gov The presence of the urea linkage can also impart specific properties to the resulting COF, such as enhanced affinity for certain guest molecules or improved catalytic activity.

The development of urea-linked COFs is an active area of research, and the use of monomers like this compound could lead to the creation of new materials with tailored properties for specific applications. For instance, the polarity and hydrogen-bonding capability of the urea groups could be exploited for the selective adsorption of polar molecules, while the extended π-system of the aromatic framework could be utilized for electronic or optical applications.

Table 2: Potential Polymerization Reactions for this compound

| Polymerization Method | Reactive Group | Resulting Linkage | Potential Application |

| Glaser Coupling | Ethynyl | Diacetylene | Porous polymers for gas storage |

| Sonogashira Coupling | Ethynyl | Phenyl-alkyne | Conjugated polymers for electronics |

| Cyclotrimerization | Ethynyl | Benzene | Highly cross-linked networks |

Development of Analytical Standards for Environmental Monitoring (General Phenylurea Context)

Phenylurea compounds are widely used as herbicides in agriculture. chromatographyonline.comnih.govnih.gov Due to their persistence and potential for leaching into ground and surface water, there is a significant need to monitor their presence in the environment to ensure water quality and protect human health. nih.gov Accurate and reliable environmental monitoring relies on the use of high-purity analytical standards, also known as certified reference materials (CRMs). cpachem.comlgcstandards.com

Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV, mass spectrometry) are commonly employed for the determination of phenylurea herbicides in environmental samples. clockss.orgchromatographyonline.comfao.org These methods require calibration with well-characterized reference materials to ensure the accuracy and comparability of the measurement results.

In this context, this compound, while not a commercial herbicide itself, belongs to the broader class of phenylurea compounds. Its structural similarity to known phenylurea herbicides makes it a relevant compound for several reasons. Firstly, it could potentially be a metabolite or degradation product of more complex phenylurea-based active ingredients. Secondly, and more importantly, it can serve as a valuable internal standard or a component of a CRM for the analysis of other phenylurea compounds. The development and certification of pure substances as reference materials are critical for the quality assurance of analytical data.

The process of creating a CRM involves the synthesis of a high-purity compound, its rigorous characterization to determine its exact concentration and uncertainty, and ensuring its stability over time. A compound like this compound, with its unique molecular weight and retention time in chromatographic systems, would be a useful tool for analytical chemists to validate their methods and ensure the quality of their data in the monitoring of phenylurea contaminants.

Table 3: Common Phenylurea Herbicides Monitored in the Environment

| Compound Name | Molecular Formula | Common Use |

| Diuron | C9H10Cl2N2O | Broad-spectrum herbicide |

| Linuron | C9H10Cl2N2O2 | Pre- and post-emergence herbicide |

| Isoproturon | C12H18N2O | Selective herbicide for cereals |

| Monuron | C9H11ClN2O | Non-selective herbicide |

Future Research Horizons for this compound: A Roadmap for Innovation

The synthetic compound this compound, a member of the broader phenylurea class of molecules, stands at a crossroads of scientific inquiry. While its immediate applications may be rooted in established fields such as kinase inhibition for therapeutic purposes, the future trajectory of this compound is poised for significant expansion, driven by advancements in computational science, a deeper understanding of biological systems, a push for sustainable chemical synthesis, and the exploration of novel material properties. This article delineates the emerging research avenues that are set to define the next chapter in the scientific journey of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.